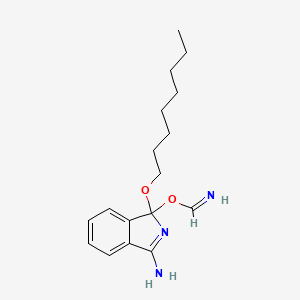
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of an amino group, an octyloxy group, and a methanimidate group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted benzaldehydes with primary amines under acidic conditions.
Introduction of Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octyl halides and a suitable base.
Amination: The amino group can be introduced through the reduction of nitro groups or direct amination reactions.
Methanimidate Formation: The methanimidate group can be formed by reacting the amine with formic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoles, nitroso derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials, dyes, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-isochromene: Similar in structure but lacks the octyloxy and methanimidate groups.
3-Amino-1,2,4-triazole: Contains an amino group and a heterocyclic ring but differs in the core structure.
3-Amino-1,2,4-dithiazole: Contains sulfur atoms in the ring structure, differing from the isoindole core.
Uniqueness
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is unique due to the presence of the octyloxy group, which imparts lipophilicity, and the methanimidate group, which can participate in various chemical reactions. These features make it a versatile compound for diverse applications in research and industry.
Properties
CAS No. |
113192-19-1 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3-amino-1-octoxyisoindol-1-yl) methanimidate |
InChI |
InChI=1S/C17H25N3O2/c1-2-3-4-5-6-9-12-21-17(22-13-18)15-11-8-7-10-14(15)16(19)20-17/h7-8,10-11,13,18H,2-6,9,12H2,1H3,(H2,19,20) |
InChI Key |
RUAFJGGMAUKGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1(C2=CC=CC=C2C(=N1)N)OC=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















